2-hydrazino-N-(4-méthylphényl)-2-oxoacétamide

Vue d'ensemble

Description

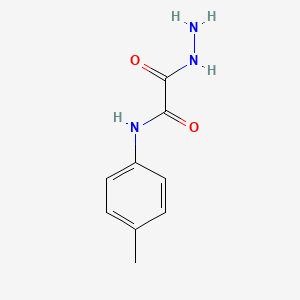

2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a hydrazino group, a methylphenyl group, and an oxoacetamide moiety. This compound is of interest due to its unique chemical structure and potential reactivity.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may serve as a precursor for biologically active molecules, including pharmaceuticals.

Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.

Industry: It could be utilized in the development of new materials or chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide typically involves the reaction of 4-methylphenylhydrazine with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxo derivatives.

Reduction: Reduction reactions may convert the oxoacetamide moiety to an amide or amine group.

Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amides or amines.

Mécanisme D'action

The mechanism by which 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and oxoacetamide groups. These interactions may modulate biochemical pathways, leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide

- 4-(2-(2-Hydroxybenzylidene)hydrazino)-N-(3-methylphenyl)-4-oxobutanamide

- 4-(2-(4-Hydroxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Comparison: 2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may offer different biological activities or chemical properties, making it valuable for targeted research and development.

Activité Biologique

2-Hydrazino-N-(4-methylphenyl)-2-oxoacetamide, a compound with the molecular formula C₉H₁₁N₃O₂, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 193.206 g/mol

- Structural Characteristics : The compound features a hydrazine functional group attached to an acetamide moiety, which is further substituted by a 4-methylphenyl group. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research has indicated that 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The compound has been evaluated for its antitumor effects in several cancer cell lines. In vitro studies showed that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction |

| A549 | 12.3 | G2/M phase arrest |

Enzyme Inhibition

Another critical aspect of the biological activity of this compound is its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been identified as a potent inhibitor of certain proteases, which play a crucial role in cancer metastasis and progression. The inhibition kinetics suggest a competitive inhibition mechanism, which could be further explored for therapeutic applications in cancer treatment .

The biological activity of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide is largely attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Modulation : By binding to active sites on enzymes, it alters their activity, leading to downstream effects on cellular metabolism.

- Induction of Oxidative Stress : It may increase reactive oxygen species (ROS) levels within cells, contributing to apoptosis in cancerous cells .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A clinical study tested the effectiveness of 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide against multi-drug resistant strains of bacteria. Results showed a significant reduction in bacterial counts in treated groups compared to controls, highlighting its potential as an alternative antimicrobial agent .

- Anticancer Research :

- Enzyme Inhibition Profile :

Propriétés

IUPAC Name |

2-hydrazinyl-N-(4-methylphenyl)-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-2-4-7(5-3-6)11-8(13)9(14)12-10/h2-5H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMUGOZCZZZROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10368764 | |

| Record name | 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657715 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

50785-58-5 | |

| Record name | 2-hydrazino-N-(4-methylphenyl)-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10368764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.